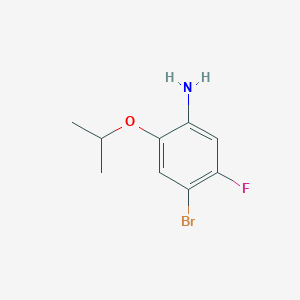

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline

Description

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline (molecular formula: C₉H₁₀BrFNO, molecular weight: 258.09 g/mol) is a halogenated aniline derivative featuring a bromine atom at position 4, fluorine at position 5, and a bulky isopropoxy (-OCH(CH₃)₂) group at position 2. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of benzamide derivatives for kinase inhibitors, as evidenced by its role in patent literature .

Properties

Molecular Formula |

C9H11BrFNO |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

4-bromo-5-fluoro-2-propan-2-yloxyaniline |

InChI |

InChI=1S/C9H11BrFNO/c1-5(2)13-9-3-6(10)7(11)4-8(9)12/h3-5H,12H2,1-2H3 |

InChI Key |

HCPSJCVCEYZFFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1N)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding aniline derivative. The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. The isopropoxy group is then added via nucleophilic substitution, often using isopropyl alcohol as the nucleophile under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br2) and fluorine (F2) are used for halogenation, while isopropyl alcohol is used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Electronic and Steric Effects

Electron-Donating vs. Withdrawing Groups :

- The isopropoxy group in the target compound is mildly electron-donating via resonance, activating the aromatic ring for electrophilic substitution. In contrast, the trifluoromethyl group in 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is strongly electron-withdrawing, deactivating the ring and reducing reactivity .

- Fluorine at position 5 (target) vs. position 2 (4-Bromo-2-fluoro-5-propoxyaniline) alters the electronic distribution, affecting regioselectivity in further reactions .

- Steric Effects: The isopropoxy group introduces significant steric hindrance compared to the methyl group in 4-Bromo-5-fluoro-2-methylaniline. This hindrance may slow down reactions at the amino group but improve selectivity in coupling reactions .

Physicochemical Properties

Solubility :

- The isopropoxy and propoxy groups enhance lipophilicity, favoring solubility in organic solvents like dichloromethane. The trifluoromethyl analogue exhibits even lower polarity due to its hydrophobic CF₃ group .

- The methyl derivative (C₇H₇BrFN) has a lower molecular weight (204.04 g/mol) and higher aqueous solubility compared to the target compound .

Melting Points :

- While specific data for the target compound is unavailable, 4-Bromo-2-fluoroaniline (a simpler analogue) melts at 40–42°C . Bulky substituents like isopropoxy likely increase melting points due to reduced molecular symmetry.

Biological Activity

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C10H12BrFN O and a molecular weight of 263.11 g/mol. This compound belongs to the class of substituted anilines, which are widely studied for their diverse biological activities, particularly in pharmaceuticals and agrochemicals. Recent research has focused on its potential antimicrobial and anticancer properties, making it a subject of interest in drug development.

Chemical Structure and Properties

The unique substitution pattern of this compound imparts distinct chemical properties. The presence of bromine and fluorine atoms along with an isopropoxy group enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrFN O |

| Molecular Weight | 263.11 g/mol |

| Chemical Class | Substituted Aniline |

The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors , leading to alterations in their activity. This may include inhibition or activation of enzymatic reactions and modulation of protein-protein interactions, which are critical for cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Case Studies

- Antimicrobial Study : In a study examining the antibacterial efficacy of various substituted anilines, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL .

- Anticancer Study : A recent investigation into the compound's effects on human cancer cell lines revealed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at concentrations ranging from 10 to 50 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline | Similar structure with different positions of bromine and fluorine | Different reactivity due to substitution pattern |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | Contains a trifluoromethyl group instead of isopropoxy | Enhanced electron-withdrawing properties |

| 4-Chloro-5-fluoro-aniline | Lacks the isopropoxy group | Different reactivity profiles due to chlorine substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.